
Canadaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Canadaline is a member of isoquinolines. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Discovery of R(−)-Canadaline in Corydalis cava
R(−)-Canadaline is identified as the first alkaloid from the class of secoberbines found in Corydalis cava. This discovery, stemming from a historical collection of substances, marks a significant development in the study of alkaloids, particularly in understanding the biodiversity and chemical composition of plant species like Corydalis cava and Hydrastis canadensis. The determination of its absolute configuration enhances our knowledge in the field of phytochemistry, especially concerning enantiomers of natural compounds (Meyer & Imming, 2008).
Biomedical Applications at the Canadian Light Source
The Canadian Light Source, one of Canada's largest scientific projects, plays a crucial role in health research. It offers advanced synchrotron capabilities, which are instrumental in a wide range of scientific studies including health issues like cystic fibrosis, osteoporosis, Alzheimer’s, and cancer research. This research tool significantly contributes to the development of new pharmaceuticals and health solutions (Kaznacheyev, 2017).
Indigenous Research and Community-Based Participatory Research (CBPR) in Canada
In Canada, the historical context of scientific research involving Indigenous communities has necessitated the development of culturally relevant research models like Community-Based Participatory Research (CBPR). Methods like Photovoice, which use participant-employed photography and dialogue, have proven effective in creating social change and addressing health and environment issues in partnership with Indigenous communities. This approach exemplifies the adaptation of research methodologies to respect cultural preferences and foster trust and ownership among Indigenous participants (Castleden & Garvin, 2008).
Review of Health Research at the Canadian Light Source
Health research is a primary focus at the Canadian Light Source (CLS), with over 200 health-related papers published and significant data collected on a variety of health issues. The research encompasses a broad spectrum, from studying diseases like malaria and Alzheimer’s to advancing new antibiotics and pharmaceuticals. This highlights the pivotal role of CLS in facilitating groundbreaking health research in Canada (Grochulski & Labiuk, 2021).
Biomedical Imaging and Therapy Research at the Canadian Light Source
The Canadian Light Source's Biomedical Imaging and Therapy (BMIT) beamline is a unique facility designed to accommodate live animals for imaging and radiation therapy research. Its capabilities allow for high-contrast and resolution imaging, and the potential for experimental cancer therapy research for animals. This development represents a significant advancement in veterinary science and biomedical research, offering novel imaging techniques and therapeutic approaches (Christensen & Adams, 2003).
Propiedades
Fórmula molecular |
C21H23NO5 |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
2,3-dimethoxy-6-[[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]benzaldehyde |
InChI |
InChI=1S/C21H23NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(22)8-13-4-5-18(24-2)21(25-3)16(13)11-23/h4-5,9-11,17H,6-8,12H2,1-3H3/t17-/m1/s1 |
Clave InChI |
ROAHDZJDHGLGBA-QGZVFWFLSA-N |
SMILES isomérico |
CN1CCC2=CC3=C(C=C2[C@H]1CC4=C(C(=C(C=C4)OC)OC)C=O)OCO3 |
SMILES |
CN1CCC2=CC3=C(C=C2C1CC4=C(C(=C(C=C4)OC)OC)C=O)OCO3 |
SMILES canónico |
CN1CCC2=CC3=C(C=C2C1CC4=C(C(=C(C=C4)OC)OC)C=O)OCO3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(1-carboxy-l-(3,4-methylenedioxyphenyl)-methoxy)-3,5-dipropylphenylmethyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B1240827.png)
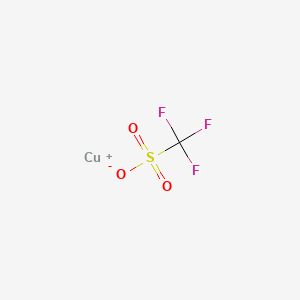
![(2E,4E)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide](/img/structure/B1240831.png)
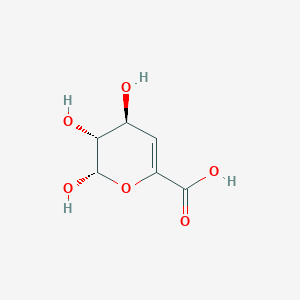
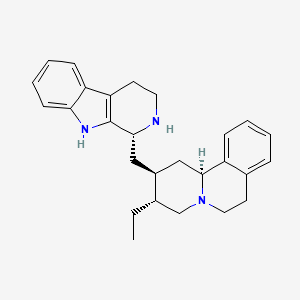
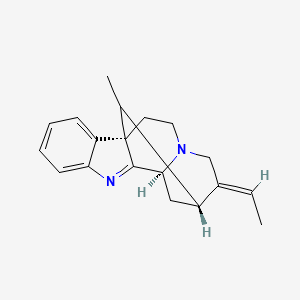
![1-(2,1,3-Benzothiadiazol-4-yl)-3-[(E)-(3,4-dimethoxyphenyl)methyleneamino]urea](/img/structure/B1240835.png)


![4-[[[4-[(4-Fluorophenyl)methyl]-2,3-dihydro-1,4-benzothiazin-6-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1240838.png)
![11-{[(E)-furan-2-ylmethylidene]amino}-3-hexyl-2-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B1240841.png)
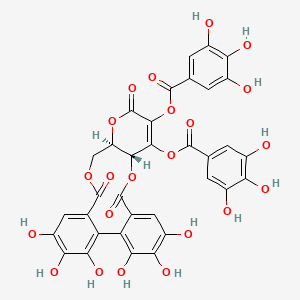

![(3S,10R,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1240849.png)